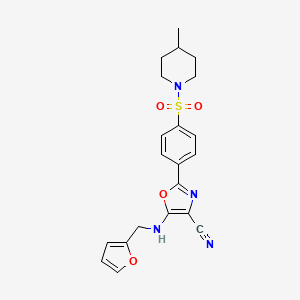
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a chemical compound with a complex structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps. Key steps include the formation of the oxadiazole ring, the attachment of the pyrrole and quinazoline moieties, and the final acetamide linkage.
Formation of Oxadiazole Ring: : Starting with precursor compounds, an appropriate method involves cyclization reactions under controlled conditions. For instance, a reaction between hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of Pyrrole Moiety: : The pyrrole ring can be introduced through a reaction with pyrrole derivatives, often requiring the use of protecting groups and subsequent deprotection.
Quinazoline Moiety Introduction: : Quinazoline derivatives are synthesized via condensation reactions involving anthranilic acid derivatives and suitable aldehydes or ketones, followed by cyclization.
Industrial Production Methods
Scaling up the production of this compound involves optimizing reaction conditions to maximize yield and purity. This might include continuous flow synthesis techniques and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide undergoes various chemical reactions:
Oxidation: : Reacts with oxidizing agents to form oxidized derivatives.
Reduction: : Reduction reactions typically affect the oxadiazole or quinazoline rings, leading to various reduced forms.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed, introducing different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve temperature control, pH adjustments, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products from these reactions vary based on the specific conditions and reagents used but generally include modified oxadiazole or quinazoline derivatives, showcasing altered functional groups and enhanced or diminished biological activities.
科学的研究の応用
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been explored for its potential in:
Chemistry: : As a versatile intermediate in organic synthesis.
Biology: : In studies of cell signaling pathways and molecular interactions.
Medicine: : Potential therapeutic agent with antiviral, antibacterial, or anticancer properties.
Industry: : Use in the manufacture of advanced materials and catalysts.
作用機序
The mechanism by which N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exerts its effects is typically through its interaction with specific molecular targets such as enzymes or receptors. It may interfere with enzymatic activities, disrupt cellular processes, or modulate receptor functions, leading to various biological responses.
類似化合物との比較
Comparing N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide to similar compounds:
N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: : The lack of an ethyl group affects its physical and chemical properties.
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(quinolin-3-yl)acetamide: : Substitution of quinazoline with quinoline alters biological activity and solubility.
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)propionamide: : Changing the acetamide to propionamide can significantly modify its pharmacokinetic properties.
This brief overview highlights the synthesis, reactions, and applications of this intriguing compound. Would you like to delve deeper into any specific section?
特性
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-2-24-9-5-8-15(24)18-22-17(28-23-18)10-20-16(26)11-25-12-21-14-7-4-3-6-13(14)19(25)27/h3-9,12H,2,10-11H2,1H3,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUYXNXBSXJAGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2370358.png)

![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2370360.png)
![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2370362.png)
![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2370365.png)



![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2370373.png)
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2370374.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B2370377.png)
![N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2370381.png)
